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4-Amino-N,N-dimethylbenzenecarboximidamide

Cat. No.: B12531323
CAS No.: 721387-57-1
M. Wt: 163.22 g/mol
InChI Key: CIXJYWOAIDDODQ-UHFFFAOYSA-N
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Description

Significance of Amidines within Nitrogen-Containing Organic Frameworks

Amidines, with the general structure R-C(=NR')-NR''R''', are the nitrogen analogues of carboxylic acids and esters and are considered one of the most important classes of nitrogen-containing reagents in organic chemistry. Their significance stems from several key properties:

High Basicity: Amidines are among the strongest neutral organic bases. wikipedia.org This high basicity is due to the protonation that occurs at the sp²-hybridized imino nitrogen, forming a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms. wikipedia.org

Synthetic Versatility: For over a century and a half, amidines have been recognized as indispensable building blocks for the synthesis of a wide variety of nitrogen-containing heterocycles, such as imidazoles, pyrimidines, and triazines. jk-sci.com Their reactivity makes them valuable precursors for creating complex molecular architectures. jk-sci.com

Medicinal and Biological Importance: The amidine functional group is a prevalent structural motif in many biologically active compounds and therapeutic agents. nih.gov Derivatives of benzenecarboximidamide are explored for various medicinal applications, including as antimicrobial and anticancer agents. evitachem.comgoogle.com For instance, derivatives of 4-Amino-N,N-dimethylbenzenecarboximidamide are being investigated for their potential to inhibit DNA methylation, a key process in epigenetics and cancer therapy. evitachem.com

Structural Classification and Nomenclature of Aromatic Imidamide Derivatives

According to IUPAC nomenclature, amidines are formally derived from oxoacids of the form RₙE(=O)OH. The hydroxyl group (-OH) is replaced by an amino group (-NR₂) and the oxo group (=O) is replaced by an imino group (=NR), creating the structure RₙE(=NR)NR₂. wikipedia.org When the parent oxoacid is a carboxylic acid (R-COOH), the resulting compound is a carboxamidine , or more systematically, a carboximidamide . wikipedia.org These are the most common types of amidines in organic chemistry. wikipedia.org

Benzenecarboximidamides are thus aromatic carboximidamides where the R group attached to the functional carbon is a phenyl ring. They can be classified based on the substitution pattern on the nitrogen atoms:

Unsubstituted: Both nitrogen atoms bear only hydrogen atoms.

N-Substituted: One or more alkyl or aryl groups replace the hydrogen atoms on one or both nitrogen atoms.

Cyclic: The nitrogen atoms are part of a heterocyclic ring system, such as in an imidazoline.

The nomenclature for these compounds follows established rules. The name is typically derived from the corresponding carboxylic acid or amide. For example, the amidine derived from benzoic acid is named benzamidine (B55565) or benzenecarboximidamide . Substituents on the phenyl ring are numbered, while substituents on the nitrogen atoms are designated with the locant N. For a disubstituted amidine like the subject of this article, the naming convention is precise.

The compound This compound is named accordingly:

Benzenecarboximidamide indicates the core structure.

4-Amino specifies an amino group (-NH₂) at the para position of the benzene (B151609) ring.

N,N-dimethyl indicates that two methyl groups are attached to one of the nitrogen atoms of the imidamide functional group. libretexts.org

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound evitachem.com
CAS Number 721387-57-1 evitachem.com
Molecular Formula C₉H₁₃N₃ evitachem.com
Molecular Weight 163.22 g/mol evitachem.com
Canonical SMILES CN(C)C(=N)C1=CC=C(C=C1)N evitachem.com

| InChI Key | CIXJYWOAIDDODQ-UHFFFAOYSA-N evitachem.com |

Historical Development of Research on Benzenecarboximidamide Structures

The history of research into benzenecarboximidamide structures is intrinsically linked to the discovery of general synthetic methods for amidines. A landmark development was the Pinner reaction , first reported by Adolf Pinner in 1877. jk-sci.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt. wikipedia.orgnih.gov

This Pinner salt is a key intermediate. Subsequent reaction with ammonia (B1221849) or an amine converts the imino ester into the corresponding amidine. wikipedia.orgnrochemistry.com The Pinner reaction provided the first reliable and general route to amidines from readily available nitriles, including benzonitrile, the precursor to benzenecarboximidamide. nih.gov The reaction is typically carried out under anhydrous conditions, often by passing dry hydrogen chloride gas through a mixture of the nitrile and alcohol. nih.govnrochemistry.com The discovery of this method opened the door for systematic study of the properties and reactivity of benzenecarboximidamides and their derivatives, laying the groundwork for their eventual application in materials and medicinal chemistry.

Table 2: List of Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₁₃N₃
Benzamidine C₇H₈N₂
Benzonitrile C₇H₅N
Imidazole C₃H₄N₂
Pyrimidine (B1678525) C₄H₄N₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B12531323 4-Amino-N,N-dimethylbenzenecarboximidamide CAS No. 721387-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

721387-57-1

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-amino-N,N-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H13N3/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3

InChI Key

CIXJYWOAIDDODQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)N

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Amino N,n Dimethylbenzenecarboximidamide and Analogues

Direct Amidination Approaches

Direct amidination involves the conversion of existing functional groups, such as nitriles or amides, into the desired carboximidamide moiety. These methods are often straightforward and build upon classical organic reactions.

The Pinner reaction is a classic method for converting nitriles into amidines. wikipedia.org The process typically involves two key steps: the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, followed by the reaction of this salt with an amine. wikipedia.orgorganic-chemistry.org

A specific application of this methodology is the synthesis of 4-(N,N-dimethylamino)benzamidine hydrochloride, an analogue of the target compound. The synthesis starts from 4-N,N-dimethylaminobenzonitrile. This nitrile is first treated with hydrochloric acid gas in ethanol (B145695) at low temperatures to produce the corresponding 4-(N,N-dimethylaminophenyl)ethyl imino ether hydrochloride (a Pinner salt) in 66% yield. rsc.org This intermediate is then reacted with ammonia (B1221849) in ethanol to furnish the final amidine product with an 84% yield. rsc.org While this example uses ammonia for the final step, the Pinner reaction is versatile and can employ primary or secondary amines to produce N-substituted and N,N-disubstituted amidines, respectively.

Table 1: Synthesis of 4-(N,N-dimethylamino)benzamidine via Pinner Reaction rsc.org

Step Starting Material Reagents Product Yield
1 4-N,N-Dimethylaminobenzonitrile Ethanol, HCl (gas) 4-(N,N-Dimethylaminophenyl)ethyl imino ether hydrochloride 66%
2 4-(N,N-Dimethylaminophenyl)ethyl imino ether hydrochloride Ammonia, Ethanol 4-(N,N-Dimethylamino)benzamidine hydrochloride 84%

The reaction conditions, particularly the use of low temperatures, are crucial to prevent the thermodynamically unstable imino ether salt from eliminating to form an amide and an alkyl chloride. wikipedia.org

The conversion of an amide to a more complex N,N-disubstituted amidine requires the activation of the amide's carbonyl group to facilitate nucleophilic attack by an amine. This activation transforms the hydroxyl or amino group of the amide into a better leaving group.

A common strategy involves the use of coupling or activating agents. For instance, N,N'-carbonyldiimidazole (CDI) is an effective agent for activating carboxylic acids, which are precursors to amides. researchgate.net The carboxylic acid is treated with CDI to form a highly reactive acyl-imidazole intermediate, which then readily reacts with an amine, such as N,O-dimethylhydroxylamine, to form the corresponding amide. researchgate.net While this illustrates the principle of activation, direct conversion of a primary amide like 4-aminobenzamide (B1265587) to an N',N'-dimethylamidine is more challenging.

Alternative approaches focus on dehydrating the primary amide. For example, 4-aminobenzamide can be dehydrated to 4-aminobenzonitrile (B131773) using thionyl chloride. patsnap.com However, attempts to achieve this dehydration on 4-aminobenzamide using phenylphosphonyl dichloride in pyridine (B92270) were unsuccessful, though the same method worked for the 2-amino isomer. asianpubs.org These findings highlight that the reactivity is highly dependent on the substrate and reagents. The conversion of the resulting nitrile to the target amidine would then proceed as described in the Pinner reaction.

Another sophisticated method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds, showcasing a pathway where a carboxylic acid derivative is activated for amidation. nih.gov The success of these transformations often depends on increasing the energy level of the starting amide, which can be achieved through N-activation with various activating groups, rendering the subsequent transamidation thermodynamically favorable. nih.gov

Cross-Coupling Strategies for C-N Bond Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, including the crucial C-N bond in amidines. nih.gov These methods offer a powerful and versatile route to complex molecules from readily available starting materials like aryl halides. youtube.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are premier methods for forming C(aryl)-N bonds. youtube.comnih.gov These reactions typically couple an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. uwindsor.ca This strategy can be adapted to synthesize aryl amidines.

For example, palladium catalysts have been successfully used for the C-N cross-coupling of N-substituted 4-bromo-7-azaindole with various amides and amines. beilstein-journals.org The reaction of N-benzyl-4-bromo-7-azaindole with benzamide (B126), using a Pd(OAc)₂ catalyst, a Xantphos ligand, and cesium carbonate as a base, proceeds in high yield (92%). beilstein-journals.org This demonstrates the potential for coupling an aryl halide with a pre-formed amidine or a suitable nitrogen-containing nucleophile to construct the target molecule. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine/amidine nucleophile, and reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com

Table 2: Optimization of Palladium-Catalyzed C-N Coupling beilstein-journals.org

Pd Precursor Ligand Base Solvent Yield
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 92%
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 89%
Pd(OAc)₂ dppf Cs₂CO₃ Dioxane 74%
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 65%
Pd(OAc)₂ Xantphos K₂CO₃ Dioxane 85%

Ligand Design for Enhanced Reactivity and Selectivity

The success of metal-catalyzed cross-coupling reactions is intrinsically linked to the design of the ligand coordinated to the metal center. uwindsor.ca The ligand stabilizes the palladium catalyst, enhances its reactivity, and controls the selectivity of the reaction. mit.edu

For C-N bond formation, phosphine (B1218219) ligands are widely used. nih.gov These can range from simple trialkylphosphines like P(t-Bu)₃ to more complex systems. uwindsor.ca A major breakthrough in this area was the development of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) and chelating diphosphine ligands like Xantphos and BINAP. nih.govbeilstein-journals.org

Xantphos, with its wide bite angle, is particularly effective in promoting amidation reactions. beilstein-journals.org Studies comparing various ligands for the coupling of an aryl bromide with benzamide showed that Xantphos provided a significantly higher yield (92%) compared to other common ligands like dppf (74%) and BINAP (65%). beilstein-journals.org The choice of ligand is critical; for instance, novel dialkylbiarylphosphine ligands have been synthesized to improve catalytic activity at lower temperatures and to provide high selectivity for the desired product. mit.edumit.edu N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations. nih.gov The continuous development of new ligands is crucial for expanding the scope and practicality of C-N coupling reactions in industrial and academic settings. uwindsor.ca

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov This approach is powerful for rapidly generating molecular diversity and synthesizing complex target compounds. nih.gov

Several MCRs can be envisioned or have been developed for the synthesis of substituted amino compounds and heterocycles related to 4-Amino-N,N-dimethylbenzenecarboximidamide. One reported three-component reaction for synthesizing derivatives of 4-amino compounds involves the condensation of malononitrile, various aldehydes, and N-unsubstituted amidines. evitachem.com This reaction can be performed under either thermal or microwave conditions, showcasing a direct route to complex, substituted amino structures. evitachem.com

Other classic MCRs, while not directly yielding the target compound, provide a strategic framework. The Strecker reaction, which combines an amine, a carbonyl compound, and a cyanide source to produce α-amino nitriles, is a foundational MCR. nih.govnih.gov Similarly, the Ugi four-component reaction, which uses an amine, a carbonyl, an isocyanide, and a carboxylic acid, is a versatile tool for creating peptide-like structures. nih.govmdpi.com These established MCRs could potentially be adapted to incorporate the necessary functionalities for synthesizing the target amidine or its analogues. For example, a three-component reaction of ortho-phenylenediamine, aromatic aldehydes, and dimedone is used to efficiently synthesize 1,4-benzodiazepine (B1214927) derivatives, demonstrating the power of MCRs in building nitrogen-containing heterocyclic systems. nih.gov

Condensation Pathways Involving Benzaldehyde (B42025) Derivatives

Condensation reactions, particularly those involving benzaldehyde derivatives, represent a fundamental approach to constructing the carbon-nitrogen backbone of carboximidamides. These pathways typically involve the reaction of a carbonyl group, provided by the aldehyde, with a nitrogen-containing nucleophile.

The Knoevenagel condensation, for instance, involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While classically used for carbon-carbon bond formation, its principles can be extended to the formation of related structures. For example, the condensation of aromatic aldehydes with compounds like Meldrum's acid has been shown to proceed efficiently. researchgate.net

A more direct route to amidine-like structures involves the reaction of benzaldehydes with primary amines. This reaction proceeds in two main steps: first, the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde forms a tetrahedral intermediate known as a hemiaminal. mdpi.com Subsequently, this unstable hemiaminal undergoes dehydration to form a Schiff base (an imine). mdpi.comresearchgate.net The formation of the hemiaminal is often the initial, rapid step, and its stability can be influenced by the solvent and the electronic nature of the substituents on the benzaldehyde. mdpi.comresearchgate.net Benzaldehydes with electron-withdrawing groups tend to favor hemiaminal formation. mdpi.com

Three-component reactions offer a more convergent approach. Methods involving the reaction of aldehydes, malononitrile, and N-unsubstituted amidines have been developed to synthesize derivatives of 4-amino compounds, sometimes utilizing thermal or microwave conditions to drive the reaction. evitachem.com Another catalyst-free, three-component reaction combines aldehydes, secondary amines, and azidomaleimides to form amidinomaleimides under mild conditions. acs.orgacs.org In this process, the aldehyde and secondary amine first react in situ to form an enamine, which then participates in the main reaction. acs.org

Table 1: Examples of Condensation Reactions Involving Aldehydes This table is for illustrative purposes and shows general reaction types, not the direct synthesis of the title compound.

Reaction TypeReactantsKey Intermediate/Product TypeConditionsReference
Hemiaminal/Schiff Base FormationBenzaldehyde derivative + Primary amineHemiaminal, Schiff Base (Imine)Neutral conditions, various solvents (e.g., EtOH, CH3CN) mdpi.comresearchgate.net
Three-Component CouplingAldehyde + Secondary amine + AzidomaleimideAmidinomaleimideCatalyst-free, mild temperature (e.g., 40 °C) acs.orgacs.org
Three-Component ReactionAldehyde + Malononitrile + N-unsubstituted amidine4-Amino derivativeThermal or microwave conditions evitachem.com

Sequential Functionalization of Precursor Molecules

Sequential functionalization involves a multi-step process where a precursor molecule is progressively modified to build the final target structure. This strategy allows for precise control over the introduction of different functional groups. A common approach for synthesizing this compound would involve starting with a simpler, commercially available benzene (B151609) derivative and adding the required functionalities in a stepwise manner.

A prominent example of this strategy is the reduction of a nitro group to an amine. The synthesis can begin with a para-nitro-substituted benzene precursor. For instance, p-nitrobenzyl bromide can be reacted with dimethylamine (B145610) and triethylamine (B128534) to form 4-nitro-N,N-dimethylbenzylamine. google.com In a subsequent step, the nitro group (-NO2) is reduced to the primary amino group (-NH2). This reduction can be achieved using various reagents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride, or through catalytic hydrogenation. evitachem.comgoogle.com

Another pathway starts with 4-aminobenzene-1-sulfonamide, which is then subjected to a series of reactions to build the desired side chains and functional groups. nih.gov This highlights the versatility of using readily available starting materials and modifying them sequentially. The synthesis of 4-amino-N,N-dimethylbenzylamine, a related structure, has been achieved by the reduction of the corresponding amide using lithium aluminum hydride, demonstrating the conversion of one functional group to another in a planned sequence. chemicalbook.com

Table 2: Illustrative Sequential Functionalization Strategy This table outlines a potential synthetic sequence based on described methodologies.

StepPrecursorReagentsIntermediate/ProductTransformationReference
1p-Nitrobenzyl bromideDimethylamine, Triethylamine4-nitro-N,N-dimethylbenzylamineAmination google.com
24-nitro-N,N-dimethylbenzylamineReducing agent (e.g., Hydrazine hydrate/FeCl3)4-amino-N,N-dimethylbenzylamineNitro group reduction evitachem.comgoogle.com

Green Chemistry Principles in Imidamide Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of complex molecules like imidamides. numberanalytics.com The goal is to design processes that are more efficient, produce less waste, and use less hazardous substances. nih.gov

Solvent-Free and Catalytic Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which pose environmental and safety risks. researchgate.net Solvent-free synthesis, often conducted via mechanochemistry (grinding) or direct heating of reactants, is a powerful approach. numberanalytics.comresearchgate.net For the synthesis of amides, a related functional group, solvent-free methods using boric acid as a simple and available catalyst have been reported, involving the direct heating of a carboxylic acid and urea. researchgate.netbohrium.com

Where solvents are necessary, the use of environmentally benign options like water is encouraged. nih.gov A method for the direct amidation of esters has been developed that uses only water as the solvent, without any added catalyst or base, representing a highly sustainable approach. nih.gov

Catalysis is fundamental to green chemistry as it allows reactions to proceed under milder conditions with greater efficiency and selectivity, often reducing energy consumption and waste. ucl.ac.ukmonash.edu While transition metals like palladium and copper are effective catalysts for amide bond formation, there is a growing interest in organocatalysis and catalyst-free systems to avoid metal contamination and cost. acs.orgnumberanalytics.com For instance, catalyst-free amidine synthesis can be achieved under mild conditions by using reactants with specific electronic properties that activate them for the desired transformation. acs.org Enzymatic catalysis, using biocatalysts like Candida antarctica lipase (B570770) B (CALB), offers a sustainable method for forming amide bonds from carboxylic acids and amines in green solvents, often with high conversion and yield, and simplifying product purification. nih.gov

Table 3: Green Chemistry Approaches in Amide/Amidine Synthesis

ApproachExample SystemKey AdvantagesReference
Solvent-Free SynthesisBoric acid catalyzed reaction of carboxylic acid and ureaEliminates solvent waste, simple procedure, rapid reaction researchgate.netbohrium.com
Green SolventDirect amidation of esters in waterNo catalyst or additives, environmentally benign, byproduct can be recovered nih.gov
Catalyst-Free SynthesisThree-component reaction of aldehyde, amine, and azidomaleimideAvoids metal catalysts, mild conditions, high yield acs.orgacs.org
Enzymatic CatalysisCALB-catalyzed amidation of carboxylic acids and aminesSustainable biocatalyst, use of green solvents, simple purification nih.gov

Atom Economy and Reaction Efficiency Considerations

Reaction efficiency has traditionally been measured by the percentage yield, which compares the actual amount of product isolated to the theoretical maximum. scranton.edu However, this metric can be misleading from a sustainability perspective as it ignores the often large quantities of byproducts and waste generated. rsc.org

To address this, the concept of "atom economy" was developed as a core principle of green chemistry. nih.gov Atom economy evaluates the efficiency of a reaction based on how many atoms from the reactants are incorporated into the final desired product. libretexts.org The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

An ideal reaction, such as an addition or a rearrangement, would have a 100% atom economy, as all reactant atoms are found in the product. nih.govscranton.edu In contrast, substitution and elimination reactions are inherently less atom-economical because they produce stoichiometric byproducts that constitute waste. nih.gov For example, the Wittig reaction, despite often giving a high yield of the desired alkene, has a poor atom economy due to the generation of a high-mass phosphine oxide byproduct. rsc.orglibretexts.org

The synthesis of the anti-inflammatory drug ibuprofen (B1674241) provides a classic case study. The traditional "brown" route involved six steps and had an atom economy of only about 40%, generating significant waste. monash.edu A newer, greener catalytic process involves only three steps and achieves an atom economy of 77% (or over 99% if the byproduct is recovered), drastically reducing waste and improving efficiency. monash.edu

When designing a synthesis for this compound, applying the principle of atom economy would favor addition-type reactions over multi-step pathways that use stoichiometric reagents that are not incorporated into the final molecule. This approach not only minimizes waste but also reduces costs associated with raw materials and waste disposal, making the entire process more sustainable and economically viable. monash.edulibretexts.org

Elucidation of Reaction Mechanisms and Kinetics in 4 Amino N,n Dimethylbenzenecarboximidamide Formation and Derivatization

Mechanistic Pathways of Amidination Reactions

The synthesis of amidines, including 4-Amino-N,N-dimethylbenzenecarboximidamide, typically proceeds through pathways that activate a carboxylic acid derivative or a nitrile, rendering it susceptible to nucleophilic attack. One of the most common and analogous pathways is the nucleophilic addition-elimination reaction.

The formation of the N,N-dimethylcarboximidamide moiety is analogous to the well-understood formation of amides from acyl chlorides. savemyexams.com The general mechanism involves the attack of a nucleophile, in this case, dimethylamine (B145610), on an activated carbonyl or cyano group.

In the context of forming this compound, a plausible synthetic route starts from a derivative of 4-aminobenzonitrile (B131773) or an imidoyl chloride. The carbon atom of the nitrile group or the imidoyl chloride is electrophilic and serves as the site for nucleophilic attack. savemyexams.comyoutube.com

The process can be described in two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the precursor (e.g., an activated 4-aminobenzonitrile derivative). This leads to the breaking of the pi bond (in the C≡N group) and the formation of a new carbon-nitrogen single bond. youtube.comyoutube.com

Elimination: The resulting intermediate is typically unstable and undergoes elimination to form the final, stable amidine product. youtube.com If starting from an imidoyl chloride, a chloride ion is eliminated. If starting from a nitrile activated by a species 'X', 'X' is eliminated. This two-step sequence—addition of the nucleophile followed by elimination of a leaving group—is the hallmark of the nucleophilic addition-elimination mechanism. youtube.comyoutube.com

For example, the reaction of an acyl chloride with an amine is vigorous, where the lone pair on the nitrogen atom initiates the attack on the carbonyl carbon, followed by the elimination of a hydrogen chloride (HCl) molecule. savemyexams.com A similar reactivity pattern is expected for the formation of the imidamide bond.

Throughout the nucleophilic addition-elimination pathway, the reaction proceeds through a series of high-energy transition states and at least one key intermediate.

Tetrahedral Intermediate: The initial nucleophilic attack of dimethylamine onto the electrophilic carbon center results in the formation of a transient, high-energy tetrahedral intermediate. nih.gov In this intermediate, the central carbon atom is bonded to the original aromatic ring, the incoming dimethylamine group, and the components of the original functional group. This species is highly unstable and not typically isolated. youtube.com

The stability of these intermediates and transition states is influenced by steric and electronic factors, including the nature of the solvent and any catalysts present.

Kinetic Studies of Imidamide Bond Formation

Kinetic studies provide quantitative insight into reaction rates, rate-determining steps, and the energetic barriers that must be overcome. While specific kinetic data for this compound is not extensively documented in public literature, the kinetics can be inferred from studies on analogous amide and amidine formation reactions. nih.gov

The rate of a chemical reaction is dictated by its slowest step, known as the rate-determining step. For multi-step reactions like nucleophilic addition-elimination, this could be either the initial formation of the tetrahedral intermediate or its subsequent collapse. nih.govresearchgate.net Computational studies on similar acyl transfer reactions have identified the C-O bond cleavage (analogous to C-leaving group cleavage in imidamide formation) as the rate-determining step. researchgate.net

The activation energy (Ea) is the minimum energy required for a reaction to occur. It represents the energy barrier that reactants must surmount to transform into products. hawaii.edu In studies of related reactions, such as the epoxy-amine reaction, activation energies are typically in the range of 50-60 kJ/mol but can increase significantly depending on the electronic and steric properties of the substituents. researchgate.net

Table 1: Representative Activation Energies for Related Amine Acylation and Epoxy-Amine Reactions

Reaction TypeReactantsActivation Energy (Ea) (kJ/mol)Source(s)
Epoxy-Amine CuringDiglycidyl ether of bisphenol A / Aromatic amines50 - 60 researchgate.net
Epoxy-Amine CuringDGEBP / 2-Aminobenzonitrile~55 researchgate.net
Epoxy-Amine CuringDGEBP / Aniline with ortho substituent~100 researchgate.net

This table presents data from analogous reactions to provide a general framework for the expected activation energies in imidamide formation. Specific values for this compound may vary.

The rate of imidamide formation is highly sensitive to the reaction environment, including the choice of catalysts, reagents, and physical conditions. hawaii.edu

Catalysts: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. hawaii.eduatascientific.com.au

Acid Catalysis: Strong acids can protonate and activate a nitrile or carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Base Catalysis: Basic catalysts can deprotonate the nucleophilic amine, increasing its nucleophilicity and reactivity. nih.gov For instance, the use of K₂CO₃ has been shown to enhance N-alkylation reactions. academie-sciences.fr

Metal Catalysts: Noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often used in related syntheses, particularly in reduction steps to form amino groups, but certain metal complexes can also catalyze amidine formation. google.com

Reagents and Conditions: Several other factors significantly influence reaction kinetics. libretexts.org

Temperature: Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy to overcome the activation barrier. libretexts.orgopentextbc.ca However, excessively high temperatures can lead to side reactions. numberanalytics.com

Concentration: Higher reactant concentrations lead to more frequent molecular collisions, thereby increasing the reaction rate. atascientific.com.auopentextbc.ca

Solvent: The choice of solvent is crucial. Polar solvents like dimethylformamide (DMF) can stabilize charged intermediates and transition states, potentially accelerating the reaction compared to non-polar or protic solvents that might solvate and deactivate the nucleophile through hydrogen bonding. libretexts.orgnumberanalytics.com

Table 2: Influence of Various Factors on Reaction Rate

FactorEffect on RateRationaleSource(s)
Catalyst IncreasesLowers the activation energy by providing an alternative reaction pathway. hawaii.edu
Temperature IncreasesProvides molecules with greater kinetic energy, leading to more frequent and energetic collisions. libretexts.orgopentextbc.ca
Concentration IncreasesHigher concentration of reactants leads to a greater frequency of collisions. atascientific.com.au
Solvent Polarity VariesCan stabilize or destabilize reactants, intermediates, and transition states. Polar solvents often favor reactions with charged intermediates. libretexts.orgnumberanalytics.com
Leaving Group VariesA better leaving group (more stable on its own) will increase the rate of the elimination step. youtube.com

Stereochemical Aspects of Imidamide Transformations

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not relevant to the molecule itself but become important during its derivatization, specifically in reactions where a new chiral center is introduced or when it interacts with other chiral molecules.

When this compound is used as a reactant in a stereoselective synthesis, its existing functional groups can influence the stereochemical outcome. For example, if the primary amino group were to react with a prochiral electrophile, the bulky N,N-dimethylbenzenecarboximidamide substituent could exert steric hindrance, directing the incoming reagent to the less hindered face of the molecule.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular structure can be assembled.

In the ¹H NMR spectrum of 4-Amino-N,N-dimethylbenzenecarboximidamide, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to the para-substitution pattern. The protons ortho to the strongly electron-donating amino group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing carboximidamide group.

The six protons of the two equivalent methyl groups in the N,N-dimethyl moiety would yield a single, sharp signal, typically integrating to six protons. The protons of the primary amino (-NH₂) and the secondary amine (=NH) of the carboximidamide group are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds such as 4-amino-N,N-dimethylaniline and various benzamidines.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to -NH₂)~6.6 - 6.8Doublet (d)2H
Aromatic H (ortho to -C(NH)N(CH₃)₂)~7.5 - 7.7Doublet (d)2H
N(CH₃)₂~3.0 - 3.2Singlet (s)6H
-NH₂Variable (broad)Singlet (s, br)2H
=NHVariable (broad)Singlet (s, br)1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary (non-protonated) carbons. The carbon of the N,N-dimethyl groups will appear as a single signal in the aliphatic region. The carboximidamide carbon (C=N) is expected at a lower field, characteristic of sp²-hybridized carbons bonded to nitrogen.

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) are used to definitively link each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like 4-amino-N,N-dimethylbenzamide. nih.gov

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (ortho to -NH₂)~113 - 115
Aromatic C (ortho to -C(NH)N(CH₃)₂)~128 - 130
Aromatic C (quaternary, C-NH₂)~150 - 152
Aromatic C (quaternary, C-C(NH)N(CH₃)₂)~122 - 124
-C(NH)N(CH₃)₂~165 - 168
N(CH₃)₂~38 - 40

To confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would show a correlation between the two sets of aromatic protons, confirming their adjacent relationship on the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying connections across quaternary carbons. Key expected HMBC correlations for this compound would include:

A correlation from the N-methyl protons (~3.1 ppm) to the carboximidamide carbon (~166 ppm).

Correlations from the aromatic protons ortho to the carboximidamide group (~7.6 ppm) to the carboximidamide carbon (~166 ppm).

Correlations from the N-methyl protons to the aromatic quaternary carbon to which the dimethylamino group is attached.

These combined 2D NMR experiments allow for the unambiguous assembly of the molecular structure from its constituent parts. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum for this compound is expected to show characteristic absorption bands for its primary amine, N,N-dimethylamino, and carboximidamide groups, as well as the substituted benzene ring.

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted values are based on standard IR correlation tables and data from similar aromatic amines and imines. researchgate.net

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (primary amine)3450 - 3300Medium (two bands)
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, -CH₃)2980 - 2850Medium
C=N stretch (imidamide)1660 - 1630Strong
N-H bend (primary amine)1640 - 1560Strong
C=C stretch (aromatic ring)1600 - 1450Medium (multiple bands)
C-N stretch (aromatic amine)1340 - 1250Strong
C-H out-of-plane bend (para-disubstituted)850 - 810Strong

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of laser light and is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. The C=N stretch of the imidamide group and the symmetric stretching of the C-N bonds would also be prominent. This technique is valuable for confirming the presence and substitution pattern of the benzene ring. nih.govnih.gov

Table 4: Predicted Raman Shifts for this compound Predicted values are based on the analysis of structurally similar aromatic compounds. nih.gov

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3050Strong
C-H stretch (aliphatic, -CH₃)2950 - 2850Medium-Strong
C=N stretch (imidamide)1660 - 1630Medium
Aromatic ring breathing (symmetric)~1600Strong
Aromatic ring trigonal breathing~1000Strong
C-N stretch (aromatic amine)1340 - 1250Medium

Compound Names Mentioned

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk

The UV-Vis spectrum of this compound is primarily dictated by its constituent functional groups, which act as chromophores and auxochromes. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. shu.ac.uk The core chromophore in this molecule is the benzene ring.

The electronic structure includes sigma (σ), pi (π), and non-bonding (n) electrons, leading to several possible electronic transitions upon absorption of UV-Vis radiation. The primary transitions for this molecule are π → π* and n → π*.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital and are characteristic of unsaturated systems like the benzene ring and the carbon-nitrogen double bond (C=N) of the imidamide group. shu.ac.uk They typically result in strong absorption bands. The presence of the amino (-NH₂) group and the dimethylamino moiety, both strong electron-donating groups (auxochromes), modifies the energy of these transitions, often shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

n → π Transitions: These transitions occur when a non-bonding electron, such as those on the nitrogen atoms of the amino and imidamide groups, is promoted to a π antibonding orbital. shu.ac.uk These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

Intramolecular Charge Transfer (ICT) : In molecules with strong electron-donating groups (like -NH₂) and electron-withdrawing or conjugating groups on an aromatic ring, intramolecular charge transfer transitions are possible. The interaction between the amino group donor and the carboximidamide system can lead to a distinct ICT band, which is often broad and appears at longer wavelengths. A similar phenomenon is observed in related structures like N,N'-bis(4-dimethylaminobenzylidene)1,2-diaminoethane, which exhibits a longer wavelength band assigned to ICT. researchgate.net

Table 1: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Molecular Moiety Expected Intensity
π → π* π to π* Benzene Ring, C=N High
n → π* n to π* C=N, Amino Group Low to Medium
Charge Transfer n/π (donor) to π* (acceptor) Amino-aryl-carboximidamide system Medium to High

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. researchgate.net This phenomenon provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

The effect of solvent polarity on π → π* and n → π* transitions is typically different:

n → π Transitions*: In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons of the nitrogen atoms can form hydrogen bonds with solvent molecules. This interaction stabilizes the ground state more than the excited state, increasing the energy gap for the transition. youtube.com Consequently, a shift to shorter wavelengths (a hypsochromic or blue shift) is observed as solvent polarity increases.

π → π Transitions: The excited state of a π → π transition is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more effectively than the ground state, decreasing the required energy for the transition. researchgate.net This results in a shift to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity.

Studies on analogous aromatic amines and dyes confirm that bathochromic shifts are common in solvents with high polarity and hydrogen bond accepting capabilities. researchgate.netbiointerfaceresearch.com

Table 2: Predicted Solvatochromic Shifts for this compound

Solvent Polarity (Relative) Expected Shift for n → π* Expected Shift for π → π* / ICT
Hexane (B92381) Low Reference (Longer λ) Reference (Shorter λ)
Chloroform Medium Hypsochromic (Blue Shift) Bathochromic (Red Shift)
Ethanol High (Protic) Strong Hypsochromic (Blue Shift) Strong Bathochromic (Red Shift)
DMSO High (Aprotic) Moderate Hypsochromic (Blue Shift) Strong Bathochromic (Red Shift)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analyte.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of isotopes. nih.gov

The chemical formula for this compound is C₉H₁₃N₃. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N), the theoretical exact mass can be calculated. When analyzed, typically via electrospray ionization (ESI), the molecule will be observed as the protonated ion, [M+H]⁺.

Table 3: Exact Mass Calculation for this compound

Species Formula Calculation Theoretical Monoisotopic Mass (Da)
Neutral Molecule [M] C₉H₁₃N₃ (9 × 12.000000) + (13 × 1.007825) + (3 × 14.003074) 163.11095
Protonated Molecule [M+H]⁺ C₉H₁₄N₃⁺ (9 × 12.000000) + (14 × 1.007825) + (3 × 14.003074) 164.11877

This high-precision measurement allows for unambiguous differentiation from other molecules that may have the same nominal (integer) mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion at m/z 164.1) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. nih.gov The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, several fragmentation pathways can be predicted based on the known behavior of amines and aromatic compounds. libretexts.org The primary points of cleavage would be the bonds adjacent to the nitrogen atoms and the carboximidamide functional group.

Predicted fragmentation pathways for the [M+H]⁺ ion (m/z 164.1) include:

Loss of dimethylamine (B145610) : Cleavage of the amide C-N bond can result in the loss of a neutral dimethylamine molecule (NH(CH₃)₂), leading to a prominent fragment.

Loss of ammonia (B1221849) : Fragmentation involving the unsubstituted nitrogen of the imidamide group could lead to the loss of a neutral ammonia molecule (NH₃).

Alpha-Cleavage : Cleavage of the C-C bond between the benzene ring and the carboximidamide group is a common pathway for aromatic compounds. libretexts.org

Formation of Immonium Ions : Cleavage can lead to the formation of a dimethylimmonium ion or related species. nih.gov

Table 4: Predicted MS/MS Fragments for Protonated this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Putative Fragment Structure
164.1 NH(CH₃)₂ (45.06 Da) 119.0 4-aminobenzonitrile (B131773) cation
164.1 NH₃ (17.03 Da) 147.1 [C₉H₁₁N₂]⁺
164.1 H₂N-C₆H₄ (92.05 Da) 72.1 Dimethylcarboximidamide cation
164.1 C₃H₇N₂ (71.06 Da) 93.1 Anilinium ion

Chromatographic Separation Techniques

Chromatography is essential for separating the target analyte from complex mixtures prior to detection. For a polar, aromatic amine like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique. thermofisher.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. However, the analysis of basic compounds like amines on traditional silica-based columns can be challenging, often resulting in poor peak shape (tailing) due to strong interactions between the protonated amine and residual acidic silanol (B1196071) groups on the stationary phase. americanpharmaceuticalreview.com

To overcome these issues, several strategies are used:

pH Control : Using a mobile phase with a controlled pH. A low pH (e.g., using formic acid) ensures the analyte is consistently protonated, while a high pH deprotonates the analyte, reducing interaction with silanols. americanpharmaceuticalreview.com

Modern Column Chemistries : Employing columns with end-capping or polar-embedded stationary phases that shield the silanol groups and provide alternative interaction mechanisms, improving peak shape and retention for polar analytes.

Mobile Phase Composition : A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.cz Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often included to improve chromatographic performance and promote ionization for MS detection. thermofisher.comresearchgate.net

Table 5: Typical RP-HPLC Conditions for Analysis of Aromatic Amines

Parameter Typical Condition Purpose
Column C18, Polar-Embedded C18 (e.g., 100 x 2.1 mm, 2.6 µm) Nonpolar stationary phase for retention of aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component; acidifier for pH control and improved ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Organic modifier to elute the analyte.
Gradient Start with low %B, increase to high %B over time To elute compounds with varying polarities.
Flow Rate 0.2 - 0.5 mL/min Standard flow for analytical scale columns.
Detection UV-Vis (e.g., at λmax) or Mass Spectrometry (LC-MS) For quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound. Its high resolution and versatility allow for the effective separation of the target compound from starting materials, byproducts, and other impurities.

Purity Assessment: For purity assessment, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In this technique, a non-polar stationary phase is used with a polar mobile phase. The polarity of this compound, owing to its amino and carboximidamide groups, dictates its retention behavior. A method developed for the structurally similar compound, 4-Aminobenzamidine, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The acid serves to protonate the basic functional groups of the analyte, ensuring sharp peak shapes and consistent retention times. Ion-pair chromatography represents another powerful approach, particularly for quantifying the compound. In a study on Benzamidine (B55565) Sepharose, an ion-pairing agent, hexanesulfonic acid, was added to an acidic mobile phase to enable the retention and quantification of positively charged species like p-aminobenzamidine. nih.gov The purity of a sample is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram.

Isolation: Preparative HPLC is the preferred method for purifying larger quantities of this compound. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of pure compound. youtube.com The process often involves developing an optimized separation method on an analytical scale and then scaling it up for preparative purification. youtube.comrjptonline.org Common stationary phases for preparative RP-HPLC include C18-functionalized silica (B1680970). rjptonline.org The mobile phase, typically a mixture of solvents like methanol or acetonitrile and water, is run through the column, and fractions are collected as they elute. rjptonline.orgnih.gov The purity of the collected fractions is subsequently verified by analytical HPLC. rjptonline.org

Table 1: Exemplar HPLC Conditions for Analysis of a Structurally Related Compound (4-Aminobenzamidine) This table is based on a method for a similar compound and serves as a starting point for method development for this compound.

ParameterConditionSource
Technique Reverse-Phase HPLC (RP-HPLC) sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detection UV (Wavelength not specified)
Notes For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. The method is scalable for preparative isolation. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC is challenging due to its polarity and low volatility, which stem from the presence of active hydrogens on the amino and carboximidamide functional groups. sigmaaldrich.com These properties can lead to poor chromatographic peak shape and thermal instability in the hot GC injection port. gcms.cz

To overcome these limitations, derivatization is required. This process involves a chemical reaction to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.comresearchgate.net

Silylation: Silylation is the most common derivatization technique for compounds containing -NH2, -OH, -COOH, and -SH groups. sigmaaldrich.comsigmaaldrich.com The active hydrogens in these groups are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com For this compound, both the primary aromatic amine and the N-H protons of the carboximidamide group are potential sites for silylation.

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent. It is often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.commdpi.comnih.gov

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective TMS-derivatizing reagent. nih.gov

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com

The derivatization reaction is typically performed by heating the analyte with the silylating reagent in a suitable solvent. sigmaaldrich.com The reaction progress can be monitored by analyzing aliquots over time until the starting material is fully converted. gcms.cz Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS, providing a distinct mass spectrum that can be used for identification and structural elucidation. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis

Reagent AbbreviationFull Chemical NameTarget Functional GroupsDerivative GroupSource
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamideAlcohols, Carboxylic Acids, Amines, Amides, PhenolsTrimethylsilyl (TMS) sigmaaldrich.com
MTBSTFA N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideAlcohols, Carboxylic Acids, Amines, Phenolstert-Butyldimethylsilyl (TBDMS) sigmaaldrich.com
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamideAlcohols, Carboxylic Acids, AminesTrimethylsilyl (TMS) nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is exceptionally well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.gov By periodically spotting small aliquots of the reaction mixture onto a TLC plate (typically coated with silica gel), one can visualize the consumption of starting materials and the formation of the product. nih.gov

The separation on the TLC plate is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase (an eluting solvent or solvent mixture). niscpr.res.in Components are identified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For an aromatic amine like this compound, a variety of mobile phases can be used. The choice of solvent system depends on the polarity of the reactants and products. niscpr.res.in Generally, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is effective for separating aromatic amines on silica gel. niscpr.res.insciencemadness.org Due to the basic nature of the amino and carboximidamide groups, which can cause tailing on acidic silica gel plates, a small amount of a basic modifier like triethylamine (B128534) or ammonia is often added to the mobile phase to improve peak shape. sciencemadness.org

After developing the plate in the chosen mobile phase, the spots are visualized. While some compounds are colored, many, including likely intermediates and the final product, are not. Visualization is commonly achieved using a UV lamp, as aromatic compounds typically absorb UV light and appear as dark spots on a fluorescent background. nih.gov Specific chemical stains can also be used for visualization. nih.gov A successful reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product with a distinct Rf value. nih.gov

Table 3: Example Mobile Phase Systems for TLC of Aromatic Amines on Silica Gel

Mobile Phase Composition (v/v)Target Analytes/ApplicationSource
Benzene-Methanol (95:5)Simple aromatic amines sciencemadness.org
Ethyl Acetate-Methanol-Formic Acid (80:10:10)Aniline type bases sciencemadness.org
Petroleum Ether, Chloroform, Acetone, Diethylamine (23.5:12:2:2.5)Monitoring synthesis of Vinorelbine (a complex amine) nih.gov
Ethyl Acetate and n-Hexane (3:5)Monitoring synthesis of benzimidazole (B57391) derivatives nih.gov
Water and (CTAB + Methanol, 1:2 w/v) (99.5:0.5)Separation of various aromatic amines tandfonline.comtandfonline.com

Crystallographic and Solid-State Analysis of this compound

Detailed structural information for the chemical compound this compound, including crystallographic analysis and solid-state investigations, is not available in publicly accessible scientific literature and structural databases.

Extensive searches for experimental data pertaining to the single-crystal X-ray diffraction (XRD), powder X-ray diffraction (PXRD), and polymorphic forms of this compound have yielded no specific results for this compound. The available information predominantly pertains to structurally related but distinct molecules, such as 4-Amino-N,N-dimethylbenzamide, which possesses a different functional group (an amide instead of a carboximidamide).

Consequently, a detailed discussion on the molecular conformation, bond parameters, intermolecular interactions, hydrogen bonding networks, bulk material characterization, and solid-state phase transitions as outlined in the requested sections cannot be provided. The generation of the specified data tables is also not feasible due to the absence of empirical data.

Further research, including the synthesis and subsequent crystallographic analysis of this compound, would be required to generate the information necessary to fulfill the requested article structure.

Computational Chemistry and Theoretical Modeling of 4 Amino N,n Dimethylbenzenecarboximidamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "4-Amino-N,N-dimethylbenzenecarboximidamide". These methods provide a framework for predicting molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives and structurally similar compounds, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G+(d,p) or 6-311++G(d,p), are utilized to optimize the molecular geometry and determine the ground-state energy. nih.govedu.krd This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

For instance, in studies of similar aromatic amines, the optimized structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. indexcopernicus.com These parameters are crucial for understanding the steric and electronic effects of the amino and N,N-dimethylcarboximidamide groups on the benzene (B151609) ring. The planarity and symmetry of the molecule are also determined through these calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies and properties.

In the study of related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), ab initio methods have been employed to investigate electronic excited states and charge transfer processes. researchgate.net For "this compound", such high-level calculations would be invaluable for accurately predicting properties like ionization potential, electron affinity, and electronic transition energies, which are critical for understanding its behavior in photophysical and electrochemical applications. These methods, while computationally expensive, provide a deeper understanding of electron correlation effects.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net For "this compound", the HOMO is expected to be localized primarily on the electron-rich aminobenzene moiety, specifically the amino group and the aromatic ring. The N,N-dimethylcarboximidamide group, particularly the C=N bond, is likely to contribute significantly to the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov In related sulfonamide-Schiff base derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters of a Structurally Similar Compound

Parameter Value (eV)
EHOMO -5.98
ELUMO -1.87
Energy Gap (ΔE) 4.11

Data is for a related Schiff base and serves as an illustrative example.

Reactivity Prediction Based on FMO Theory

FMO theory allows for the prediction of a molecule's reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Based on the expected electronic distribution, the amino group and specific positions on the benzene ring of "this compound" would be susceptible to electrophilic attack. Conversely, the imine carbon of the carboximidamide group is a probable site for nucleophilic attack. The analysis of FMOs helps in understanding reaction mechanisms and designing new synthetic pathways involving this compound. The introduction of electron-donating or electron-withdrawing substituents can tune the HOMO and LUMO energy levels, thereby altering the reactivity and electronic properties of the molecule. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, solvation, and interactions of "this compound" with its environment.

By simulating the molecule in a solvent, such as water, MD can reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and properties. For example, MD simulations on related 4-aminopyridine (B3432731) derivatives have been used to calculate binding free energies and understand their interactions with biological targets. nih.gov

For "this compound," MD simulations could be employed to:

Explore its conformational landscape and identify the most populated conformers in solution.

Study the dynamics of intermolecular hydrogen bonding between the amino and carboximidamide groups and solvent molecules.

Investigate its potential to interact with biological macromolecules, such as enzymes or receptors, by simulating the protein-ligand complex. This can provide insights into its mechanism of action if it has biological activity.

The combination of quantum chemical calculations and MD simulations offers a powerful, multi-scale approach to understanding the chemical and physical properties of "this compound" from the electronic level to its dynamic behavior in a condensed phase.

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Of particular interest are the rotational barriers associated with the C-N bonds of the carboximidamide group and the bond connecting this group to the phenyl ring.

Theoretical studies on analogous structures, such as N,N-dimethylamides and related compounds, reveal significant rotational barriers around the C-N bond of the dimethylamino group. montana.edunih.gov This restricted rotation arises from the partial double bond character of the C-N bond, a consequence of resonance delocalization of the nitrogen lone pair electrons into the π-system of the imide group. This phenomenon is expected to be present in this compound as well.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify these rotational barriers. nih.gov By performing a potential energy surface scan, where the dihedral angle of the bond of interest is systematically varied and the energy of the molecule is calculated at each step, the energy maxima and minima corresponding to different conformations can be identified. The energy difference between the ground state (energy minimum) and the transition state (energy maximum) represents the rotational energy barrier.

For this compound, several rotational barriers are of interest:

Rotation around the C-N(CH₃)₂ bond: Similar to N,N-dimethylacetamide, this rotation is expected to have a significant barrier, leading to distinct NMR signals for the two methyl groups at lower temperatures. montana.eduresearchgate.net

Rotation around the Phenyl-C bond: The rotation of the entire N,N-dimethylbenzenecarboximidamide group relative to the phenyl ring will also have a specific energy profile, influenced by steric hindrance and electronic effects of the amino group.

A hypothetical table of calculated rotational barriers for key dihedral angles in this compound, based on typical values for similar fragments, is presented below.

Rotational BarrierDihedral AngleHypothetical Calculated Barrier (kcal/mol)
C-N(CH₃)₂ RotationC(imide)-C(imide)-N-C(methyl)18 - 22
Phenyl-C(imide) RotationC(phenyl)-C(phenyl)-C(imide)-N5 - 10
C(phenyl)-NH₂ RotationC(phenyl)-C(phenyl)-N-H3 - 6

Note: These values are illustrative and based on computational studies of analogous molecules.

Solvent Effects on Molecular Behavior

The molecular behavior of this compound can be significantly influenced by its solvent environment. Solvation can affect conformational equilibria, reaction rates, and spectroscopic properties. The amino and carboximidamide groups are capable of hydrogen bonding, suggesting that protic solvents will have a pronounced effect on the molecule's properties. nih.govnih.gov

Computational chemistry can model solvent effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. Hydrogen bonding with protic solvents could also influence the rotational barriers of the amino and carboximidamide groups. For instance, hydrogen bonding to the nitrogen atoms could alter the electron density distribution and affect the partial double bond character of the C-N bonds.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic data of molecules, including NMR, IR, and UV-Vis spectra.

Computational Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei in a molecule. These shielding constants can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The chemical shifts of the protons and carbons in this compound will be sensitive to the electronic environment of each nucleus. The electron-donating amino group is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts for the corresponding protons and carbons. The carboximidamide group will have its own characteristic electronic effects.

Substituent effects on NMR chemical shifts in aromatic systems have been extensively studied and can be correlated with parameters like the Hammett constants. nih.gov Theoretical calculations can reproduce these trends and provide detailed insights into the electronic origins of the observed shifts.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH₂)6.6 - 6.8114 - 116
Aromatic CH (meta to NH₂)7.4 - 7.6128 - 130
N-CH₃2.9 - 3.1 (two distinct signals possible)35 - 40
C-NH₂-145 - 150
C=N-160 - 165

Note: These are illustrative values based on typical shifts for similar functional groups.

Simulated IR and UV-Vis Spectra

Simulated IR Spectra: Computational chemistry can simulate the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. researchgate.netiosrjournals.org After optimizing the molecular geometry, a frequency calculation is performed. The resulting vibrational modes and their corresponding IR intensities can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-specific approximations. nih.gov

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for:

N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

C-H stretching of the aromatic ring and methyl groups (around 2900-3100 cm⁻¹)

C=N stretching of the imide group (around 1640-1690 cm⁻¹)

N-H bending (around 1550-1650 cm⁻¹)

Aromatic C=C stretching (around 1400-1600 cm⁻¹)

C-N stretching (around 1200-1350 cm⁻¹)

A hypothetical table of key predicted IR frequencies is provided below.

Vibrational ModeHypothetical Predicted Frequency (cm⁻¹)
N-H Asymmetric & Symmetric Stretch3450, 3350
Aromatic C-H Stretch3050
Aliphatic C-H Stretch2950
C=N Stretch1660
N-H Scissoring1620
Aromatic C=C Stretch1580, 1500
C-N Stretch1320

Note: These are illustrative values and are not from a specific calculation on the target molecule.

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions of molecules, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The calculation provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. The presence of both an electron-donating amino group and the carboximidamide group, which is also conjugated with the ring, will likely lead to a red-shift (bathochromic shift) of the primary and secondary benzene absorption bands. up.ac.zaspcmc.ac.in The exact positions of the absorption maxima (λ_max) will depend on the extent of conjugation and the electronic interplay between the substituents. acs.org

Chemical Reactivity and Advanced Derivatization in Synthetic Applications

Amidine Functional Group Transformations

The carboximidamide moiety is the most prominent center of reactivity in the molecule, characterized by its high basicity and susceptibility to nucleophilic attack at the imine carbon.

The amidine group is one of the strongest organic bases. The basicity of 4-Amino-N,N-dimethylbenzenecarboximidamide is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. The presence of the electron-donating amino group at the para position is expected to increase the electron density on the amidine nitrogen atoms, thereby enhancing its basicity compared to unsubstituted benzamidine (B55565). youtube.compharmaguideline.com The pKa of benzamidine is reported to be 11.6. stackexchange.com The additional electron-donating N,N-dimethylamino group further contributes to this effect.

The protonation of the amidine group results in a resonance-stabilized amidinium cation, where the positive charge is delocalized over both nitrogen atoms and the central carbon atom. This delocalization contributes to the stability of the conjugate acid and, consequently, to the high basicity of the amidine.

Table 1: Estimated Basicity Comparison

Compound Substituent Effect Estimated pKa
Benzamidine Reference 11.6 stackexchange.com
4-Aminobenzamidine Electron-donating (-NH2) > 11.6

Note: The pKa values for the substituted compounds are estimations based on electronic effects.

The amidine functional group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding amide and ammonia (B1221849) or an amine. For this compound, hydrolysis would lead to the formation of 4-amino-N,N-dimethylbenzamide and ammonia. The reaction is initiated by the nucleophilic attack of water or a hydroxide (B78521) ion on the imine carbon, followed by the elimination of an amine. The stability of amidines towards hydrolysis can be influenced by pH. acs.org

Amidation reactions can also occur, where the amidine acts as a precursor to amides. This can be achieved through various synthetic routes, including reactions with acylating agents, which would primarily target the more nucleophilic amino group, or through transformations that convert the amidine itself into an amide.

Participation in Cyclization and Annulation Reactions

The bifunctional nature of the amidine group, possessing both nucleophilic and electrophilic characteristics at different atoms, makes it an excellent partner in cyclization and annulation reactions for the synthesis of various heterocyclic systems. Amidines are well-established precursors for nitrogen-containing heterocycles. rsc.org

For instance, benzamidine derivatives are known to react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. nih.gov In a similar fashion, this compound could be expected to react with appropriately substituted dicarbonyl compounds to yield highly functionalized pyrimidines. Another key reaction is the synthesis of 1,3,5-triazines through the cyclocondensation of amidines with various reagents, such as alcohols, in the presence of a suitable catalyst. rsc.orgacs.org

Table 2: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle Reaction Type
1,3-Diketone Substituted Pyrimidine Cyclocondensation youtube.com
α,β-Unsaturated Ketone Substituted Dihydropyrimidine Michael Addition-Cyclization youtube.com
Isothiocyanate Substituted Thiadiazole Oxidative Cyclization organic-chemistry.org

Utilization as a Building Block in Complex Chemical Synthesis

The inherent reactivity and functional group handles of this compound make it a versatile building block for the construction of more elaborate molecular architectures.

The presence of an amino group and the potential for the amidine to act as a ligand opens up the possibility of using this compound as a building block for metal-organic frameworks (MOFs). rsc.org Amino-functionalized organic linkers are frequently employed in the synthesis of MOFs to introduce specific functionalities within the pores of the framework. frontiersin.orgmdpi.com These amino groups can serve as sites for post-synthetic modification or can directly influence the gas sorption and catalytic properties of the MOF. nih.gov The amidine group itself, or the derived carboxylate after hydrolysis, could coordinate with metal ions to form the framework structure.

As established in section 7.2, this compound is a valuable precursor for a variety of N-heterocyclic compounds. These heterocycles are ubiquitous in medicinal chemistry and materials science. digitellinc.comnih.gov For example, the synthesis of substituted pyrimidines, triazoles, or imidazoles from this starting material would yield compounds with potential biological activity or utility as ligands for catalysis. rsc.orgresearchgate.net The amino and N,N-dimethylamino groups would remain as functional handles on the resulting heterocyclic core, allowing for further derivatization and the fine-tuning of properties. The benzamidine moiety itself is found in pharmaceuticals and is used as a ligand in protein crystallography. wikipedia.org

Future Research Trajectories and Methodological Innovations in Benzenecarboximidamide Chemistry

Development of Novel Synthetic Strategies for Amidines

The synthesis of the amidine functional group is a cornerstone of benzenecarboximidamide chemistry. Traditional methods, such as the Pinner synthesis, which involves the acid-catalyzed reaction of a nitrile with an alcohol followed by treatment with an amine, have been widely used. nih.govresearchgate.net However, these methods often require harsh conditions and anhydrous environments, limiting their scope and sustainability. nih.gov The future of amidine synthesis is moving towards more efficient, milder, and versatile strategies.

Recent advancements have focused on transition-metal-catalyzed reactions. For instance, copper-catalyzed multicomponent reactions involving terminal alkynes, secondary amines, and sulfonamides have emerged as an efficient route to N-sulfonylamidines. organic-chemistry.org Iron-catalyzed dearomative amination of β-naphthols using oxadiazolones as a nitrene source represents another innovative approach to creating amidine-containing β-naphthalenone structures. rsc.org Furthermore, photochemical methods are gaining traction as a greener alternative. The synergistic effect of copper/nitroxyl radical catalysis under photochemical conditions allows for the site-selective radical amination of unactivated imine C(sp²)-H bonds, bypassing the need for oxidants and harsh reagents. researchgate.netresearchgate.net

Another significant trajectory is the development of one-pot, multicomponent reactions that increase synthetic efficiency by combining several steps without isolating intermediates. nih.gov These strategies, often catalyst-free, allow for the rapid generation of diverse amidine libraries from simple starting materials. nih.gov The exploration of novel catalytic systems, including the use of ytterbium amides for the addition of amines to nitriles under solvent-free conditions, further expands the synthetic toolkit. organic-chemistry.org

MethodCatalyst/ReagentsKey Features
Pinner Synthesis HCl, Alcohol, AmineTraditional, well-established method. nih.govresearchgate.net
Copper-Catalyzed Coupling Cu(OTf)₂, O₂Aerobic, oxidative three-component coupling. organic-chemistry.orgmdpi.com
Iron-Catalyzed Dearomatization Iron Catalyst, OxadiazoloneNitrene-transfer process for novel structures. rsc.org
Photochemical Synthesis Copper/Nitroxyl RadicalGreener method using light, avoids harsh oxidants. researchgate.netresearchgate.net
Multicomponent Reactions Varies (can be catalyst-free)High efficiency, one-pot synthesis of diverse libraries. nih.gov
Electrochemical Synthesis ---Uses methanol (B129727) as a green C1 source. organic-chemistry.org

Advancements in High-Throughput Characterization Techniques for Amidine Libraries

The development of novel synthetic methods enables the creation of large combinatorial libraries of benzenecarboximidamide derivatives. nih.gov To efficiently analyze these libraries and identify promising lead compounds, rapid and sensitive characterization techniques are essential. High-throughput screening (HTS) relies on analytical methods that can quickly assess the identity, purity, and properties of thousands of compounds. nih.gov

Mass spectrometry (MS) has become an indispensable tool for the characterization of combinatorial libraries. nih.govnih.gov Its high selectivity and throughput are ideal for determining the molecular weight and structural features of a large number of compounds. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with various mass analyzers like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FTICR) provide high resolution and mass accuracy, enabling the direct analysis of complex mixtures. acs.org The coupling of liquid chromatography (LC) with MS (LC-MS) further enhances the ability to analyze complex library mixtures by separating components prior to detection. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for characterizing library members, as common structural motifs lead to similar fragmentation patterns, allowing for the specific detection of subfamilies of products. researchgate.net Recent advances have enabled the screening of libraries with over 100 million members through a combination of affinity selection, automated de novo peptide sequencing, and high-sensitivity mass spectrometry. acs.org Beyond mass spectrometry, other techniques such as high-performance liquid chromatography (HPLC) and advanced NMR spectroscopy methods are being integrated into HTS workflows to provide comprehensive characterization of amidine libraries.

TechniquePrincipleApplication in Amidine Libraries
LC-MS Chromatographic separation followed by mass analysis. nih.govPurity determination and identification of components in mixtures. nih.gov
MALDI-TOF MS Soft ionization of matrix-cocrystallized samples. acs.orgRapid analysis of single beads from on-bead combinatorial synthesis. acs.org
FTICR-MS Ion trapping with ultra-high-resolution mass analysis. acs.orgDetailed characterization of complex libraries without prior separation. acs.org
Affinity Selection MS/MS Target-based selection followed by MS/MS sequencing. acs.orgScreening ultra-large libraries (100M+ compounds) for binders. acs.org
Growth Selection Assays Linking enzyme activity to cell survival/growth. nih.govUltra-high-throughput screening for amidase activity. nih.gov

Integration of Machine Learning and AI in Amidines Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov In the context of benzenecarboximidamide research, these computational tools offer powerful new capabilities for accelerating the design-build-test-learn cycle.

One of the key applications of AI is in the de novo design of novel molecules. arxiv.org Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical data to propose new amidine-containing structures with desired properties. arxiv.org This allows researchers to explore vast regions of chemical space that would be inaccessible through traditional methods alone. eurekalert.org

Furthermore, ML models can predict the biological activity and physicochemical properties of compounds before they are synthesized. nih.gov By training on datasets of known amidines and their activities, models can learn complex structure-activity relationships (SAR). This predictive power helps prioritize which candidates to synthesize, saving significant time and resources. For example, ML models have been successfully used to predict the enantioselectivity of amidase enzymes, which are crucial for producing chiral compounds. nih.govresearchgate.net AI is also being used to optimize reaction conditions and predict the outcomes of chemical reactions, making the synthesis of complex molecules like benzenecarboximidamides more efficient and reliable. pku.edu.cn Despite the challenge of often working with small datasets in experimental chemistry, algorithms like random forest have shown excellent predictive performance. pku.edu.cn

AI/ML ApplicationDescriptionImpact on Amidine Research
De Novo Drug Design Generative models create novel molecular structures. arxiv.orgExploration of new, synthetically accessible amidine scaffolds.
Property Prediction Models predict biological activity, toxicity, and physicochemical properties.Prioritization of high-potential candidates for synthesis. nih.gov
Reaction Prediction AI predicts the outcome and optimal conditions for chemical reactions. pku.edu.cnImproved success rates and efficiency in synthesizing complex amidines.
High-Throughput Screening AI platforms automate and accelerate the screening of chemical reactions. nih.govRapid identification of optimal synthetic routes.
Biocatalyst Engineering ML guides the rational design of enzymes for improved selectivity. nih.govEnhanced production of specific chiral amidine enantiomers. researchgate.net

Exploration of Sustainable Chemical Processes for Amidine Production and Transformation

The principles of green chemistry are increasingly influencing the synthesis and manufacturing of pharmaceuticals and fine chemicals. nih.gov For amidine production, this translates to a focus on developing processes that are more environmentally benign, use renewable resources, are more energy-efficient, and generate less waste.

A key area of development is the use of greener solvents and catalysts. Research is ongoing into using sustainable solvents like 2-MeTHF or CPME, which can even allow for reactions to proceed under air and moisture at room temperature, conditions typically forbidden for highly reactive intermediates. rsc.org The development of catalyst-free reactions, such as the direct reaction of amines with sulfonyl azides under aerobic oxidation, eliminates the need for transition metals, which can be toxic and costly. rsc.org

Biocatalysis, the use of enzymes to perform chemical transformations, is another pillar of sustainable chemistry. nih.gov Enzymes operate under mild conditions (temperature and pH) in aqueous environments and exhibit high specificity, reducing the formation of byproducts. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B for amide bond formation is a well-established green method, and similar enzymatic approaches for amidine synthesis are a promising area of future research. nih.gov

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages in terms of safety, efficiency, and sustainability. nih.govamf.ch This technology allows for precise control over reaction parameters, improved heat transfer, and reduced solvent usage. amf.ch When combined with solid-supported reagents or catalysts, flow chemistry can create highly automated and waste-minimizing production systems for amidines and other important chemical intermediates. nih.govnih.gov The chemical upcycling of waste materials, such as converting waste PET plastic into versatile chemical building blocks, represents a frontier in sustainable chemistry that could one day provide feedstocks for amidine synthesis. acs.org

Sustainable ApproachPrincipleApplication to Amidine Chemistry
Green Solvents Use of environmentally benign and renewable solvents. rsc.orgReplacing traditional volatile organic compounds in synthesis.
Catalyst-Free Reactions Designing reactions that proceed without a catalyst. rsc.orgEliminating transition metal waste and simplifying purification. rsc.org
Biocatalysis Using enzymes to perform chemical transformations. nih.govMild, selective, and environmentally friendly synthesis routes. nih.gov
Flow Chemistry Continuous processing in microreactors. nih.govamf.chSafer, more efficient, and scalable production with less waste. nih.gov
Photocatalysis Using light to drive chemical reactions. researchgate.netEnergy-efficient synthesis using visible light and organic photocatalysts. researchgate.net
Chemical Upcycling Converting waste into valuable chemicals. acs.orgPotential future source of sustainable starting materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.